2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-7-3-4-8-15(14)23-16(24)11-25-17-13-6-2-1-5-12(13)9-10-22-17/h1-10H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOHVNUJNWCQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that isoquinolin-1-ones, a key structural component of f1316-0093, can undergo sulfuration at the c-4 position. This process involves the use of ethyl sulfinates and results in the formation of thioether-isoquinolin-1-ones. The exact interaction of F1316-0093 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The synthesis of isoquinolin-1-ones, a structural component of f1316-0093, involves a tandem diels–alder reaction/dehydrogenation–aromatization/tautomerization process. This process leads to the production of 4-amino isoquinolin-1-ones. The downstream effects of these pathways on cellular processes are still under investigation.
Result of Action
Some isoquinolin-1-ones have been found to exhibit bioactivity against cancer cell lines. Whether F1316-0093 shares this property is a subject of ongoing research.
Biological Activity
2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, with the CAS number 577989-53-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H13F3N2OS
- Molecular Weight : 368.37 g/mol
- Structure : The compound features an isoquinoline moiety linked to a trifluoromethylphenyl group via a sulfanyl and acetamide functional group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anticonvulsant and anti-inflammatory agent.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of related compounds, suggesting that structural modifications can enhance efficacy. For instance, derivatives with trifluoromethyl substitutions have shown promising results in seizure models. In a study involving N-phenyl derivatives, specific compounds demonstrated significant protection against maximal electroshock (MES) seizures, highlighting the importance of substituents on anticonvulsant activity .
Case Studies and Research Findings
-
Anticonvulsant Screening : In a study assessing various N-substituted acetamides, several derivatives exhibited anticonvulsant activity in animal models. The results indicated that modifications at the phenyl ring significantly influenced efficacy and toxicity profiles .
Compound Dose (mg/kg) MES Protection (%) Neurotoxicity 14 100 50% Yes 20 30 75% No 22 30 25% No - Inhibition Studies : Related compounds have been evaluated for their ability to inhibit key enzymes involved in inflammatory responses. For instance, quinoline derivatives have shown significant inhibition of LPS-stimulated nitric oxide production in RAW 264.7 cells, indicating potential therapeutic applications for inflammatory diseases .
The proposed mechanisms by which compounds similar to this compound exert their effects include:
- Inhibition of iNOS and COX-2 : These enzymes play pivotal roles in the inflammatory process.
- Modulation of neurotransmitter systems : Anticonvulsant activity may involve interactions with GABAergic or glutamatergic pathways.
Comparison with Similar Compounds
Key Differences :
- Heterocyclic Core: Isoquinoline (target) vs.
- Substituents : The 2-(trifluoromethyl)phenyl group in the target compound vs. 3-(trifluoromethyl)phenyl or unsubstituted phenyl in analogs affects electronic and steric profiles.
- Linker : Sulfanyl in the target vs. direct acetamide linkage in analogs impacts molecular rigidity .
Sulfanyl-Containing Analogues
The compound 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shares the sulfanyl-acetamide motif but replaces isoquinoline with an aminophenyl group. This analog demonstrated antimicrobial activity, highlighting the role of the sulfanyl group in bioactivity . However, the absence of a trifluoromethyl group and heterocyclic core reduces its structural similarity to the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges: The low yield (19%) for benzothiazole analogs (e.g., compound 13) suggests difficulties in coupling reactions with trifluoromethylated substrates, possibly due to steric or electronic effects .
- Bioactivity Trends: Sulfanyl-containing compounds like the analog in show promise in antimicrobial applications, suggesting the target compound may share similar mechanisms . However, the isoquinoline core could redirect activity toward kinase inhibition or DNA intercalation, as seen in other isoquinoline derivatives.
- Structure-Activity Relationship (SAR) : The trifluoromethyl group’s position (2- vs. 3-) may critically influence target binding, as ortho-substitution often enhances steric effects and metabolic stability .
Notes
Evidence Limitations: Direct biological data for this compound are absent in the provided sources, necessitating extrapolation from structural analogs.
Patent vs. Academic Studies : Patent compounds () focus on synthetic routes, while academic studies () emphasize bioactivity, creating gaps in comparative analysis.
Preparation Methods
Acylation of 2-(Trifluoromethyl)aniline
The backbone is synthesized by reacting 2-(trifluoromethyl)aniline with 2-chloroacetyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 2-(trifluoromethyl)aniline (0.05 mol) in dichloromethane (DCM, 30 mL).
- Add 2-chloroacetyl chloride (0.05 mol) dropwise to a cooled (0°C) mixture of the aniline and 2% aqueous NaOH.
- Stir for 2 hours, extract with saturated KHSO₄, and dry over Na₂SO₄.
- Evaporate solvent to yield 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide as a white solid (mp 84–85°C).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | δ 4.21 (s, 2H, CH₂), 7.41–8.31 (m, ArH) |
Synthesis of Isoquinolin-1-thiol
Reduction of Isoquinoline-1-sulfonyl Chloride
Isoquinoline-1-thiol is prepared via reduction of its sulfonyl chloride derivative using LiAlH₄:
Procedure :
- React isoquinoline-1-sulfonyl chloride (1 eq) with LiAlH₄ (2 eq) in dry tetrahydrofuran (THF) at 0°C.
- Quench with H₂O, acidify with HCl, and extract with ethyl acetate.
- Purify via column chromatography (hexane:ethyl acetate, 3:1) to isolate isoquinoline-1-thiol (mp 112–114°C).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| ¹H NMR (DMSO-d₆) | δ 8.52 (d, 1H), 7.89–7.21 (m, 6H) |
Nucleophilic Substitution to Form the Sulfanyl Linkage
Thiolate-Alkylation Reaction
The final step involves substituting the chloro group in 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide with isoquinoline-1-thiolate:
Procedure :
- Dissolve isoquinoline-1-thiol (0.055 mol) in dry acetone (50 mL).
- Add K₂CO₃ (0.06 mol) and stir for 30 minutes to generate the thiolate anion.
- Introduce 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (0.05 mol) and KI (0.005 mol).
- Heat at 60°C for 12 hours, filter, and concentrate under reduced pressure.
- Recrystallize from ethanol to obtain the target compound.
Optimization Insights :
- Solvent : Acetone > DMF due to higher yields (78% vs. 62%).
- Base : K₂CO₃ outperforms NaH (78% vs. 65%) by minimizing side reactions.
- Catalyst : KI enhances reaction rate via halogen exchange.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Mp | 158–160°C |
| ¹H NMR (DMSO-d₆) | δ 8.51 (s, 1H), 7.92–7.25 (m, 9H), 4.32 (s, 2H) |
| ¹⁹F NMR (DMSO-d₆) | δ -61.3 (CF₃) |
Alternative Synthetic Routes
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples isoquinoline-1-thiol with 2-hydroxy-N-[2-(trifluoromethyl)phenyl]acetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Procedure :
- Mix 2-hydroxy-N-[2-(trifluoromethyl)phenyl]acetamide (1 eq), isoquinoline-1-thiol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
- Stir at 25°C for 24 hours and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55% |
| Purity (HPLC) | 95% |
Challenges and Mitigation Strategies
- Thiol Oxidation : Conduct reactions under N₂ atmosphere and add 1% β-mercaptoethanol to prevent disulfide formation.
- Low Solubility : Use DMF/acetone (1:1) mixtures to dissolve polar intermediates.
- Byproducts : Employ gradient HPLC (C18 column, acetonitrile:H₂O) to separate unreacted starting materials.
Q & A
Q. Advanced
- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like topoisomerase II or tubulin, leveraging structural analogs (e.g., isoquinoline-containing acetamides in PubChem) .
- Comparative assays : Test against NCI-60 cancer cell lines, comparing IC₅₀ values with structurally similar compounds (e.g., 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide) to infer mechanism .
- Pathway analysis : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
What methodologies are recommended for studying structure-activity relationships (SAR) in this compound?
Q. Advanced
- Substituent variation : Synthesize analogs by modifying the isoquinoline (e.g., 4-cyano or 5-methyl groups) or trifluoromethylphenyl moiety (e.g., chloro/methoxy substituents) .
- Biological testing : Compare antimicrobial (MIC assays) and cytotoxic (MTT assay) profiles across analogs to identify critical functional groups .
- Computational SAR : Apply QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bonding capacity .
How should researchers address discrepancies in reported biological activities of related acetamide derivatives?
Q. Advanced
- Reproducibility studies : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
- Orthogonal validation : Confirm activity via dual methods (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) .
- Meta-analysis : Aggregate data from PubChem BioAssay and ChEMBL to identify trends or outliers in potency .
What strategies are effective for analyzing the compound’s physicochemical properties and stability?
Q. Basic
- Solubility : Measure in DMSO/PBS mixtures using UV-Vis spectroscopy (λmax ~270 nm for acetamide) .
- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>200°C typical for trifluoromethylphenyl derivatives) .
- Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C for 24h, monitoring degradation via HPLC .
How can computational modeling accelerate reaction design for novel derivatives?
Q. Advanced
- Reaction path prediction : Use Gaussian or ORCA for quantum mechanical calculations to optimize sulfanyl-acetamide bond formation .
- Machine learning : Train models on existing reaction data (e.g., USPTO database) to predict yields under varying conditions (solvent, catalyst) .
What approaches are suitable for preliminary toxicity and pharmacokinetic profiling?
Q. Advanced
- In vitro toxicity : Assess hepatotoxicity using HepG2 cells and hemolytic potential via erythrocyte lysis assays .
- ADME prediction : Apply SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS .
How can spectroscopic techniques confirm structural integrity during synthesis?
Q. Basic
- ¹H NMR : Identify isoquinoline aromatic protons (δ 7.5–8.5 ppm) and acetamide NH (δ 10.2–10.5 ppm) .
- FT-IR : Confirm sulfanyl (C-S stretch at 600–700 cm⁻¹) and carbonyl (C=O at 1650–1700 cm⁻¹) groups .
What comparative frameworks are useful for benchmarking this compound against analogs?
Q. Advanced
- Structural clustering : Use RDKit to generate similarity matrices based on Morgan fingerprints, comparing with PubChem analogs .
- Bioactivity heatmaps : Plot IC₅₀ values across cell lines to highlight selectivity trends .
How can researchers elucidate the compound’s mechanism of action in drug-resistant pathogens?
Q. Advanced
- Efflux pump inhibition : Co-administer with verapamil in MIC assays against MRSA to assess synergy .
- Membrane disruption : Use SYTOX Green uptake assays in Gram-negative bacteria .
- Resistance induction : Serial passage assays to monitor mutation rates under sublethal dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
